molecular formula C16H22ClNOS B12411364 Anti-Influenza agent 3

Anti-Influenza agent 3

Cat. No.: B12411364
M. Wt: 311.9 g/mol
InChI Key: CUEYIPMVEFAUPI-CFTOJUNOSA-N
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Description

Anti-Influenza agent 3 is a novel compound designed to combat influenza viruses. Influenza, a highly contagious respiratory illness, poses significant health risks globally. The development of effective antiviral agents is crucial to mitigate the impact of seasonal flu and potential pandemics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-Influenza agent 3 involves several key steps. One common method includes the Sharpless asymmetric epoxidation and diastereoselective Barbier allylation of an aldehyde. These reactions incorporate chirality into the molecule. The cyclohexene carboxylic ester core is constructed through a ring-closing metathesis reaction .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high yield and purity of the final product while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Anti-Influenza agent 3 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups results in ketones or aldehydes, while reduction of these groups yields alcohols .

Scientific Research Applications

Anti-Influenza agent 3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its antiviral properties and interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for treating influenza infections. Its efficacy and safety are evaluated through clinical trials.

    Industry: Utilized in the development of antiviral drugs and formulations

Mechanism of Action

The mechanism of action of Anti-Influenza agent 3 involves inhibiting key viral enzymes and proteins. It targets the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the host . Additionally, it may interfere with other viral replication processes, such as RNA polymerase activity .

Comparison with Similar Compounds

Anti-Influenza agent 3 is compared with other antiviral agents like oseltamivir, zanamivir, and peramivir:

This compound stands out due to its unique molecular structure, which enhances its binding affinity and specificity for viral targets. This results in improved efficacy and reduced likelihood of resistance development .

Conclusion

This compound represents a promising advancement in the fight against influenza. Its unique properties and broad range of applications make it a valuable compound for scientific research and therapeutic development. Continued research and development will further elucidate its potential and optimize its use in various fields.

Properties

Molecular Formula

C16H22ClNOS

Molecular Weight

311.9 g/mol

IUPAC Name

(NE)-N-[(5-chloro-4-methylthiophen-2-yl)-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methylidene]hydroxylamine

InChI

InChI=1S/C16H22ClNOS/c1-8-5-13(20-15(8)17)14(18-19)11-6-10-7-12(9(11)2)16(10,3)4/h5,9-12,19H,6-7H2,1-4H3/b18-14+/t9-,10+,11+,12+/m0/s1

InChI Key

CUEYIPMVEFAUPI-CFTOJUNOSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)/C(=N\O)/C3=CC(=C(S3)Cl)C

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(=NO)C3=CC(=C(S3)Cl)C

Origin of Product

United States

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